S-(-)-Etomoxir
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Overview
Description
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a chlorophenoxy group, a hexyl chain, and an oxirane ring, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Chlorophenoxy Hexyl Intermediate: This step involves the reaction of 4-chlorophenol with a hexyl halide under basic conditions to form 6-(4-chlorophenoxy)hexane.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Esterification: Finally, the oxirane intermediate is esterified with ethyl chloroformate in the presence of a base to yield ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate would depend on its specific interactions with molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-[6-(4-methoxyphenoxy)hexyl]oxirane-2-carboxylate
- Ethyl (2S)-2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylate
Uniqueness
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions compared to other similar compounds with different substituents.
Properties
IUPAC Name |
ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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